molecular formula C17H28N3O4P B12085613 [2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate

[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate

Cat. No.: B12085613
M. Wt: 369.4 g/mol
InChI Key: FZEKCWYSFVMPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core substituted with an octyl chain and an aminoethyl group, which is further phosphorylated. Its structural complexity and functional groups make it a subject of interest in chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the benzimidazole ring.

    Alkylation: The benzimidazole core is then alkylated with an octyl halide under basic conditions to introduce the octyl side chain.

    Phosphorylation: Finally, the aminoethyl group is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl₃) or phosphoric acid under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the benzimidazole ring or the phosphorylated amino group, potentially yielding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, [2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound can act as a ligand for various biomolecules, influencing their activity and stability. It is studied for its potential interactions with proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with biological targets. Its phosphorylated amino group may mimic natural phosphate-containing molecules, making it a candidate for enzyme inhibition or receptor modulation studies.

Industry

Industrially, this compound can be used in the development of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives. Its unique properties can enhance the performance of these products in various applications.

Mechanism of Action

The mechanism of action of [2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s phosphorylated amino group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The benzimidazole core may also participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [2-amino-2-(6-methyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate: Similar structure but with a methyl group instead of an octyl chain.

    [2-amino-2-(6-ethyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate: Features an ethyl group instead of an octyl chain.

    [2-amino-2-(6-propyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate: Contains a propyl group in place of the octyl chain.

Uniqueness

The uniqueness of [2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate lies in its long octyl side chain, which can significantly influence its hydrophobicity and interaction with lipid membranes. This property distinguishes it from similar compounds with shorter alkyl chains, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C17H28N3O4P

Molecular Weight

369.4 g/mol

IUPAC Name

[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate

InChI

InChI=1S/C17H28N3O4P/c1-2-3-4-5-6-7-8-13-9-10-15-16(11-13)20-17(19-15)14(18)12-24-25(21,22)23/h9-11,14H,2-8,12,18H2,1H3,(H,19,20)(H2,21,22,23)

InChI Key

FZEKCWYSFVMPDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)N=C(N2)C(COP(=O)(O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.